2-(Tert-butoxy)ethane-1-thiol
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Overview
Description
2-(Tert-butoxy)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and a tert-butoxy group (-O-tert-butyl) attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2-chloroethanol with tert-butyl alcohol in the presence of a base to form 2-(tert-butoxy)ethanol. This intermediate is then treated with thiourea and hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Ethane derivatives.
Substitution: Various substituted ethane derivatives depending on the reagents used.
Scientific Research Applications
2-(Tert-butoxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a thiol-protecting agent in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiol-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)ethane-1-thiol involves its reactivity with various chemical species. The thiol group can participate in nucleophilic substitution reactions, while the tert-butoxy group can undergo elimination or substitution reactions. The compound’s reactivity is influenced by the steric hindrance and electronic effects of the tert-butoxy group.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)ethanol: Similar structure but lacks the thiol group.
2-(Tert-butoxy)ethylamine: Contains an amine group instead of a thiol group.
2-(Tert-butoxy)ethane-1-amine: Similar structure with an amine group.
Uniqueness
2-(Tert-butoxy)ethane-1-thiol is unique due to the presence of both a thiol and a tert-butoxy group, which imparts distinct reactivity and properties. The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,3)7-4-5-8/h8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWKGMGTTGBHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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